molecular formula C12H12O2 B1234531 (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol CAS No. 40301-77-7

(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol

Cat. No. B1234531
CAS RN: 40301-77-7
M. Wt: 188.22 g/mol
InChI Key: UMAHGMFKBJHGME-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol is a cis-3-phenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol.

Scientific Research Applications

Synthesis of Vindoline Precursors

The compound (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, which is structurally related to (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been synthesized into compounds that form the framework of the alkaloid vindoline. Vindoline is a precursor to anticancer agents like vinblastine and vincristine. This synthesis demonstrates the potential of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol derivatives in developing significant pharmaceutical compounds (White & Banwell, 2016).

Osmylation Studies

Research on the osmylation of chiral cis-cyclohexadienediols, which include derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been conducted. These studies are crucial in understanding the regio- and stereoselectivity of reactions involving these compounds, which can have significant implications in synthetic chemistry and the development of new molecules (Brovetto et al., 1999).

Development of Organoiron Complexes

The compound (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been used in creating enantiopure organoiron complexes. The selectivity and absolute configuration of these complexes are essential in synthetic organic chemistry, especially in the synthesis of biologically active compounds and catalysts (Stephenson, Anson, & Swinson, 2011).

Exploration of Diels-Alder Dimers

The compound has been used in the study of Diels-Alder reactions, leading to the formation of various types of compounds. Such reactions are fundamental in the synthesis of complex organic molecules and have a wide range of applications in pharmaceuticals and materials science (Hudlický & Boros, 1993).

Enantiocontrolled Synthesis

The asymmetric dihydroxylation of derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been explored, providing a route to produce optically active diols. This process is significant for the enantiocontrolled synthesis of compounds, which is crucial in the development of drugs with specific chirality (Takano, Yoshimitsu, & Ogasawara, 1994).

properties

CAS RN

40301-77-7

Product Name

(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H/t11-,12+/m1/s1

InChI Key

UMAHGMFKBJHGME-NEPJUHHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C[C@H]([C@H]2O)O

SMILES

C1=CC=C(C=C1)C2=CC=CC(C2O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(C2O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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